Pentanoyl-CoA Exhibits 1.8-Fold Higher Specific Activity than Butyryl-CoA in Bacterial Short-Chain Acyl-CoA Dehydrogenase
In a purified recombinant short-chain acyl-CoA dehydrogenase (SCAD) from Pseudomonas putida, pentanoyl-CoA demonstrated a specific activity of 0.86 U/mg, which is 1.8-fold higher than that observed for butyryl-CoA (0.47 U/mg) under identical assay conditions. In contrast, hexanoyl-CoA (C6) exhibited only 0.13 U/mg, representing an 86% reduction in activity compared to pentanoyl-CoA [1]. This establishes pentanoyl-CoA, not butyryl-CoA, as the optimal C5 substrate for this enzyme class in bacterial systems.
| Evidence Dimension | Enzyme specific activity (U/mg) |
|---|---|
| Target Compound Data | Pentanoyl-CoA: 0.86 U/mg |
| Comparator Or Baseline | Butyryl-CoA (C4): 0.47 U/mg; Hexanoyl-CoA (C6): 0.13 U/mg |
| Quantified Difference | 1.8-fold higher vs. butyryl-CoA; 6.6-fold higher vs. hexanoyl-CoA |
| Conditions | Recombinant Pseudomonas putida SCAD, ferricenium hexafluorophosphate as electron acceptor, in vitro assay [1] |
Why This Matters
Procurement of butyryl-CoA as a substitute would underestimate true enzymatic throughput by ~45%, compromising kinetic modeling and high-throughput screening data integrity.
- [1] McMahon B, et al. Biochemical and structural characterization of a short-chain acyl-CoA dehydrogenase from Pseudomonas putida. J Bacteriol. 2005;187(20):7171-7179. View Source
